2-Bromo-5-(4-methoxybenzyloxy)pyridine
Description
2-Bromo-5-(4-methoxybenzyloxy)pyridine (CAS RN: 663955-79-1) is a brominated pyridine derivative featuring a 4-methoxybenzyloxy substituent at the 5-position and a bromine atom at the 2-position. Its molecular formula is C₁₄H₁₃BrNO₂, with a molecular weight of 322.17 g/mol . The compound is characterized by its pyridine core, which is functionalized with electron-donating groups (methoxybenzyloxy) and a halogen (bromine), making it a versatile intermediate in pharmaceutical and agrochemical synthesis.
Synthesis: The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, details a lithiation approach using n-butyllithium to introduce acetyl groups to similar bromopyridine frameworks, while confirms its commercial availability at ≥98% purity for laboratory use .
Applications: It serves as a key precursor in the synthesis of complex heterocycles, such as pyrrolo[2,3-b]pyridines and imidazo[4,5-b]pyridines, which are prevalent in drug discovery (e.g., kinase inhibitors and antimicrobial agents) .
Properties
Molecular Formula |
C13H12BrNO2 |
|---|---|
Molecular Weight |
294.14 g/mol |
IUPAC Name |
2-bromo-5-[(4-methoxyphenyl)methoxy]pyridine |
InChI |
InChI=1S/C13H12BrNO2/c1-16-11-4-2-10(3-5-11)9-17-12-6-7-13(14)15-8-12/h2-8H,9H2,1H3 |
InChI Key |
KZIGVQVYEFTRBX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CN=C(C=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Bromopyridine Derivatives
Research Findings and Trends
- Synthetic Efficiency: highlights that lithiation strategies for bromopyridines require stringent temperature control (–60°C) to prevent side reactions, a challenge less pronounced in derivatives without oxygen substituents .
- Purity Challenges : Commercial this compound is available at 98% purity (), but analogs like 5-Bromo-2,4-bis[(4-MeO-benzyl)oxy]pyrimidine require chromatographic purification due to steric hindrance during synthesis .
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